

Exploring the structure-activity relationship of Amafolone

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Compound of Interest

Compound Name:	Amafolone
CAS No.:	50588-47-1
Cat. No.:	B1664833

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The Structure-Activity Relationship (SAR) of **Amafolone** (Org 6001)

Executive Summary

Amafolone (Org 6001) represents a distinct class of antiarrhythmic agents known as aminosteroids. Chemically defined as 3

-amino-2

-hydroxy-5

-androstane-17-one, it bridges the pharmacological gap between Class I (sodium channel blockers) and Class IV (calcium channel blockers) antiarrhythmics. Unlike traditional flexible antiarrhythmics (e.g., lidocaine), **Amafolone** utilizes a rigid steroidal backbone to present its pharmacophore to the ion channel receptor.

This guide dissects the structural logic of **Amafolone**, detailing how its specific stereochemistry dictates its dual-action mechanism and providing a validated protocol for the synthesis of its core amino-alcohol motif.

Chemical Architecture & Pharmacophore Analysis

The potency of **Amafolone** is derived from the precise spatial arrangement of its functional groups. The molecule can be deconstructed into three critical SAR regions:

Region A: The Cationic "Warhead" (Ring A)

- Structure: A 3
 - amino group adjacent to a 2
 - hydroxy group.^[1]
- SAR Function: This 1,2-aminoalcohol motif serves as the primary hydrophilic pharmacophore.
 - Protonation: At physiological pH, the primary amine at C3 is protonated (), mimicking the tertiary amine headgroup of lidocaine.
 - Stereochemistry (Trans-Diaxial): The 3
 - amino and 2
 - hydroxy groups exist in a trans configuration. This rigidity prevents the free rotation seen in linear anesthetics, locking the "warhead" into a bioactive conformation that fits the voltage-gated Na channel pore.
 - H-Bonding: The 2
 - hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the drug-receptor complex within the channel vestibule.

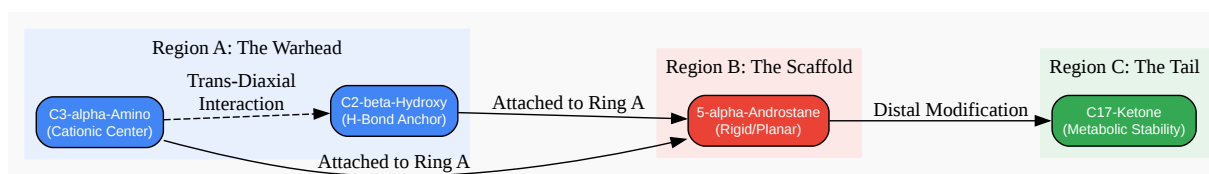
Region B: The Lipophilic Anchor (Steroid Nucleus)

- Structure: 5
 - androstane skeleton (A/B rings trans-fused).

- SAR Function:
 - Membrane Access: The flat, rigid lipophilic plane allows the molecule to partition into the sarcolemma, accessing the ion channel from the intramembranous lateral fenestrations (the "hydrophobic pathway").
 - 5-Configuration: The trans-fusion of rings A and B creates a planar structure, unlike the bent configuration. This planarity is critical for optimal packing against the hydrophobic residues of the channel protein.

Region C: The Metabolic Handle (C17)

- Structure: C17-Ketone.
- SAR Function:
 - Polarity Modulation: The ketone increases the dipole moment of the D-ring, influencing orientation within the membrane.
 - Metabolic Stability: Unlike ester-based antiarrhythmics, the C17 ketone is resistant to rapid plasma hydrolysis, contributing to a longer half-life compared to lidocaine.



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Figure 1: Structural decomposition of **Amafolone** showing the three functional regions governing its pharmacodynamics.

Mechanism of Action: Dual Channel Blockade

Amafolone exhibits a "dirty" pharmacological profile that is beneficial for preventing re-entrant arrhythmias.

2.1. Sodium Channel Blockade (Class Ib Activity)

Amafolone binds to the open and inactivated states of the voltage-gated Na

channel (Nav1.5).

- **Use-Dependence:** It exhibits "phasic block," meaning its affinity increases with higher heart rates (tachycardia). This is crucial for targeting arrhythmic tissue while sparing normal sinus rhythm.
- **Kinetics:** It possesses rapid onset and offset kinetics (), similar to lidocaine. This rapid kinetics prevents the accumulation of block at normal heart rates.

2.2. Calcium Channel Antagonism (Class IV Activity)

At concentrations slightly higher than those required for Na

block, **Amafolone** inhibits the L-type Ca

current (

).

- **Synergy:** By reducing intracellular Ca overload, **Amafolone** mitigates the risk of "triggered activity" (afterdepolarizations) often caused by pure Na blockers. This confers a safety advantage over pure Class I agents.

Experimental Protocol: Synthesis of the Amino-Alcohol Core

The synthesis of **Amafolone** requires the stereoselective introduction of the amino and hydroxyl groups. The following protocol outlines the conversion of the steroid olefin to the target aminosteroid.

Precursor Preparation

Starting Material: 5

-androst-2-en-17-one.

- Note: This olefin is accessible via the dehydration of epiandrosterone.

Step 1: Stereoselective Epoxidation

To achieve the 2

-hydroxy configuration of **Amafolone**, one must access the 2

,3

-epoxide.

- Challenge: Direct reaction with mCPBA typically yields the -epoxide due to steric hindrance from the C19 methyl group.
- Protocol:
 - Dissolve 5 -androst-2-en-17-one in aqueous acetone.
 - Treat with N-bromoacetamide (NBA) and perchloric acid to form the 2 -bromo-3 -hydrin.
 - Treat the bromohydrin with base (KOH/MeOH) to effect ring closure.
 - Result: Formation of 2

,3

-epoxy-5

-androstan-17-one.

Step 2: Regioselective Ring Opening (Aminolysis)

The epoxide is opened by a nitrogen nucleophile. Per the Fürst-Plattner rule, epoxide opening on a rigid cyclohexane ring occurs in a trans-diaxial manner.

- Reagents: Sodium Azide (

), Ammonium Chloride, Ethanol/Water reflux.
- Mechanism:
 - Azide ion attacks the epoxide at C3 from the

-face (axial attack).
 - The C2-oxygen bond breaks, pushing the oxygen to the

-position (equatorial -> becomes axial upon chair flip or remains equatorial depending on ring distortion, but resulting in trans geometry).
 - Intermediate: 3

-azido-2

-hydroxy-5

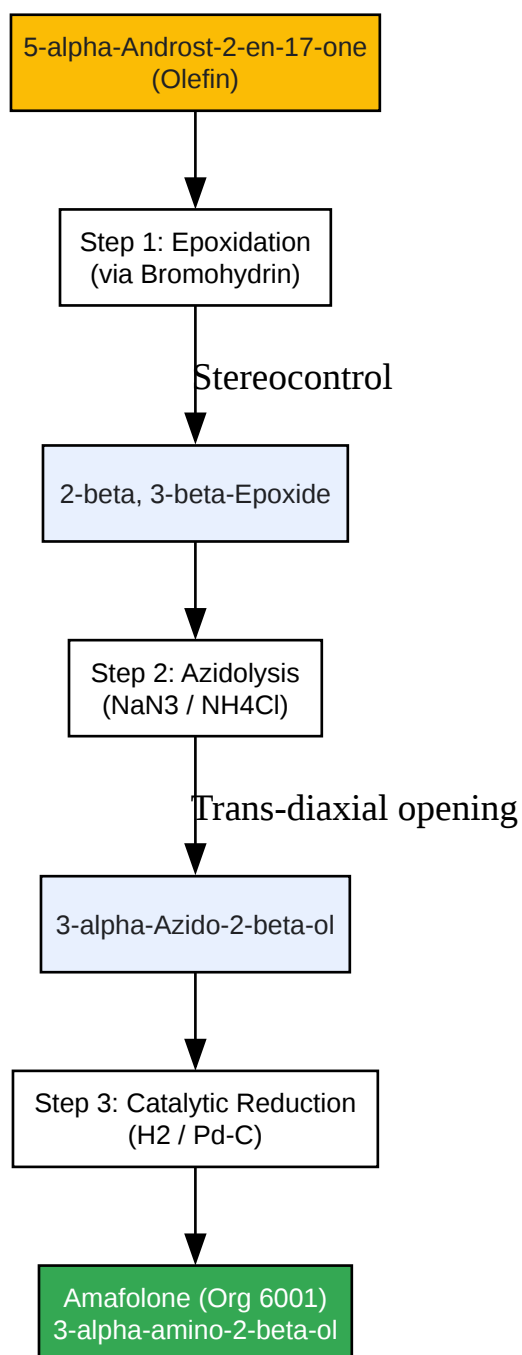
-androstan-17-one.
- Reduction:
 - Hydrogenation of the azide using

(1 atm) and 10% Pd/C catalyst in ethanol.
 - Final Product:3

-amino-2

-hydroxy-5

-androstan-17-one (**Amafolone**).



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Figure 2: Synthetic pathway for **Amafolone** highlighting the stereochemical control required for the 2,3-aminoalcohol motif.

Comparative Data: Amafolone vs. Standard Agents

The following table summarizes the pharmacological parameters of **Amafolone** compared to Lidocaine (Class Ib) and Verapamil (Class IV).

Parameter	Amafolone (Org 6001)	Lidocaine	Verapamil
Primary Target	Na	Na	Ca
	Channel (Nav1.5)	Channel (Nav1.5)	Channel (Cav1.2)
Secondary Target	L-type Ca	None significant	K
	Channel		Channels (weak)
Binding State	Inactivated > Open	Inactivated > Open	Open
Kinetics	Fast On/Off	Fast On/Off	Slow
Oral Bioavailability	High (due to steroid core)	Low (First-pass metabolism)	Moderate
Effect on APD	Shortens (Purkinje)	Shortens	Prolongs (AV node)

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